2,5-Hexanedione, 3,3-diphenyl- 2,5-Hexanedione, 3,3-diphenyl-
Brand Name: Vulcanchem
CAS No.: 583887-48-3
VCID: VC19064741
InChI: InChI=1S/C18H18O2/c1-14(19)13-18(15(2)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3
SMILES:
Molecular Formula: C18H18O2
Molecular Weight: 266.3 g/mol

2,5-Hexanedione, 3,3-diphenyl-

CAS No.: 583887-48-3

Cat. No.: VC19064741

Molecular Formula: C18H18O2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-Hexanedione, 3,3-diphenyl- - 583887-48-3

Specification

CAS No. 583887-48-3
Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
IUPAC Name 3,3-diphenylhexane-2,5-dione
Standard InChI InChI=1S/C18H18O2/c1-14(19)13-18(15(2)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3
Standard InChI Key UVQCJJQNXYXQCX-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C

Introduction

Structural and Chemical Identity of 3,3-Diphenyl-2,5-Hexanedione

3,3-Diphenyl-2,5-hexanedione (C₁₈H₁₈O₂) is characterized by a six-carbon chain with ketone groups at positions 2 and 5 and phenyl substituents at both 3-positions. Its structure aligns with the broader class of α,β-diketones, which are known for their reactivity in organic synthesis . The phenyl groups introduce steric hindrance and electronic effects, likely altering solubility and stability compared to non-aromatic analogs like 3,3-dimethyl-2,5-hexanedione .

Synthetic Routes and Optimization Strategies

Base-Catalyzed Hydrolysis of Precursor Lactones

The synthesis of 2,5-hexanedione derivatives often begins with lactone intermediates. For example, the hydrolysis of the lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid under alkaline conditions yields 2,5-hexanedione . Adapting this method for 3,3-diphenyl substitution would require introducing phenyl groups during lactone formation. A plausible route involves:

  • Condensation of chlorinated acetophenone with sodium cyanide to form a cyano-hydroxyl intermediate.

  • Cyclization to generate a phenyl-substituted lactone.

  • Hydrolysis in the presence of ferrous sulfate (FeSO₄) to stabilize the diketone product against degradation .

Key parameters from analogous syntheses include:

  • Temperature: 40–100°C .

  • Alkali concentration: 0.5–1.0 moles per mole of lactone to minimize foaming .

  • FeSO₄ ratio: 0.3–0.5 moles per mole of lactone to sequester cyanide byproducts .

Challenges in Diphenyl Substitution

Introducing phenyl groups may necessitate harsh conditions or specialized catalysts. For instance, Friedel-Crafts acylation could theoretically attach phenyl rings, but competing side reactions (e.g., over-alkylation) must be controlled. Solvent selection is critical; toluene or ethyl acetate, which effectively extract diketones, might also dissolve aromatic intermediates .

Physicochemical Properties and Stability

Comparative Physical Data

While direct measurements for 3,3-diphenyl-2,5-hexanedione are unavailable, properties can be inferred from analogs:

Property3,3-Dimethyl-2,5-Hexanedione 3,3-Diphenyl-2,5-Hexanedione (Predicted)
Molecular FormulaC₈H₁₄O₂C₁₈H₁₈O₂
Density (g/cm³)0.918~1.1–1.2 (aromatic contribution)
Boiling Point (°C)213.2>300 (due to phenyl groups)
Flash Point (°C)76.4~150–170

The phenyl groups likely increase molecular weight and hydrophobicity, reducing volatility and elevating boiling points compared to aliphatic analogs .

Stability and Degradation

Applications in Organic Synthesis

Pyrrole and Heterocycle Formation

2,5-Hexanedione derivatives are precursors to pyrroles via Paal-Knorr synthesis. For 3,3-diphenyl-2,5-hexanedione, reaction with ammonia or primary amines could yield 2,5-diphenylpyrroles, which have applications in materials science .

Coordination Chemistry

The diketone moiety can act as a bidentate ligand for metal ions. The phenyl groups may enhance ligand stability in coordination complexes, useful in catalysis or photoluminescent materials.

Gaps in Research and Future Directions

  • Synthetic Optimization: No studies explicitly detail the synthesis of 3,3-diphenyl-2,5-hexanedione. Experimental validation of proposed routes is needed.

  • Toxicity Profiling: Hypotheses about reduced neurotoxicity require in vivo testing.

  • Material Applications: The compound’s potential in polymer or metal-organic framework (MOF) synthesis remains unexplored.

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